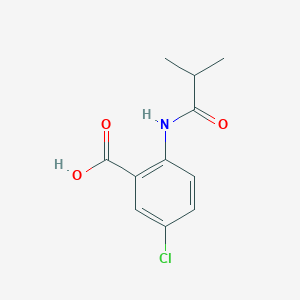

![molecular formula C19H26N4O4 B5579738 methyl N-{[9-oxo-8-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undec-2-yl]carbonyl}glycinate](/img/structure/B5579738.png)

methyl N-{[9-oxo-8-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undec-2-yl]carbonyl}glycinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related spirocyclic compounds often involves intricate multi-step processes that can include techniques such as intramolecular cyclization, nucleophilic addition, and reductive amination. For instance, the synthesis of methyl-substituted spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems showcases the utility of nitrile lithiation/alkylation and nitroalkane addition followed by reduction and cyclization (Smith et al., 2016). Similarly, the construction of diazaspiro[5.5]undecane derivatives via intramolecular spirocyclization highlights the versatility and efficiency of activating pyridine substrates for the synthesis of complex spirocyclic frameworks (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

Structural studies play a crucial role in understanding the conformational preferences and molecular geometry of spirocyclic compounds. X-ray crystallography and computational methods such as DFT calculations are commonly employed to elucidate the structural attributes of these molecules. For example, the crystal and molecular structure analysis of certain diazaspiro[4.4]nona derivatives provides insight into their spatial arrangement and electronic configuration (Silaichev et al., 2012).

Aplicaciones Científicas De Investigación

Catalyst-Free Synthesis of Nitrogen-Containing Spiro Heterocycles

Research has shown that certain diazaspiro compounds, closely related to methyl N-{[9-oxo-8-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undec-2-yl]carbonyl}glycinate, can be synthesized effectively without a catalyst. The study by Aggarwal et al. (2014) demonstrated the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones and 3-thioxo-2,4-diazaspiro[5.5]undecane-1,5,9-triones via a double Michael addition reaction, which yielded high-quality compounds efficiently and quickly (Aggarwal, Vij, & Khurana, 2014).

Potential in Treating Various Disorders

A review by Blanco‐Ania et al. (2017) discussed the synthesis and biological activity of 1,9-diazaspiro[5.5]undecanes, which are structurally similar to the compound . These compounds have been considered for the treatment of several disorders, including obesity, pain, and various immune, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017).

Spirocyclization of Pyridine Substrates

Parameswarappa and Pigge (2011) reported a study on the construction of 3,9-diazaspiro[5.5]undecane derivatives through intramolecular spirocyclization of 4-substituted pyridines. This process entailed activating the pyridine ring followed by intramolecular addition of an attached β-dicarbonyl nucleophile, indicating a potential synthetic pathway for related compounds (Parameswarappa & Pigge, 2011).

Photophysical Studies and Solvatochromic Analysis

Aggarwal and Khurana (2015) conducted photophysical studies and solvatochromic analysis on diazaspiro compounds similar to the one . Their research focused on understanding the solvent effect on the spectral properties of these compounds, providing insights into their photophysical behavior and potential applications in various fields (Aggarwal & Khurana, 2015).

Propiedades

IUPAC Name |

methyl 2-[[3-oxo-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecane-8-carbonyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O4/c1-27-17(25)11-21-18(26)22-10-4-7-19(13-22)8-6-16(24)23(14-19)12-15-5-2-3-9-20-15/h2-3,5,9H,4,6-8,10-14H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUVYSOBGYBKBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)N1CCCC2(C1)CCC(=O)N(C2)CC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{2-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B5579659.png)

![3-{[benzyl(methyl)amino]methyl}-2-methyl-4-quinolinol](/img/structure/B5579669.png)

![2-chloro-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5579674.png)

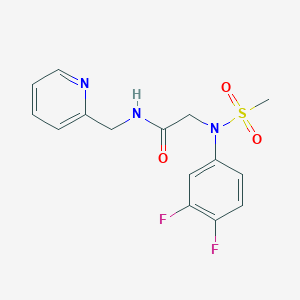

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5579676.png)

![benzyl [(3-cyano-6-ethyl-5-methyl-2-pyridinyl)thio]acetate](/img/structure/B5579683.png)

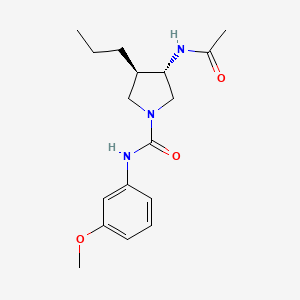

![9-(3-chloro-4-fluorobenzyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579703.png)

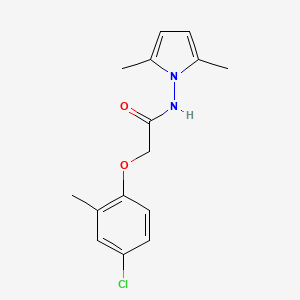

![N-[(6-chloro-3-pyridinyl)methyl]-3-isobutyl-N-methyl-5-isoxazolecarboxamide](/img/structure/B5579721.png)

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5579725.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide](/img/structure/B5579729.png)

![N-benzyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5579748.png)